Bis[(4-methoxyphenyl)methyl]diselane
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Overview
Description
Bis[(4-methoxyphenyl)methyl]diselane, also known as 1,2-bis(4-methoxyphenyl)diselane, is an organoselenium compound with the molecular formula C14H14O2Se2. It is characterized by the presence of two selenium atoms bonded to two 4-methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]diselane typically involves the reaction of selenium powder with 4-methoxybenzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually argon, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl]diselane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the substituent introduced
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl]diselane has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Studied for its potential anticancer and chemopreventive activities due to its ability to modulate redox processes.
Mechanism of Action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]diselane involves its ability to participate in redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, allowing it to act as a redox modulator. This property is particularly important in biological systems, where redox balance is crucial for cellular function. The compound can interact with various molecular targets, including enzymes and proteins involved in redox processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(4-methylbenzyl)diselane
- 1,2-bis(4-(trifluoromethoxy)phenyl)diselane
- Ebselen (a well-known organoselenium compound with antioxidant properties)
Uniqueness
Bis[(4-methoxyphenyl)methyl]diselane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and potentially its interaction with biological targets compared to other diselanes .
Properties
CAS No. |
62212-22-0 |
---|---|
Molecular Formula |
C16H18O2Se2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Se2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
QSPHZVOKLRCJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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